5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
Description
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at the 5-position with a 4-(hydroxymethyl)phenyl group. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, widely studied for their diverse pharmacological and chemical properties .
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJDCWIPLQBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608778 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60849-77-6 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 5-[4-(carboxyphenyl)]imidazolidine-2,4-dione.
Reduction: Formation of 5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Structural Features
The compound possesses an imidazolidine ring and a hydroxymethyl group that contributes to its distinctive chemical properties and potential biological interactions.
Chemistry
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione serves as a crucial building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
- Reduction : It can be reduced to yield corresponding alcohols.
- Substitution Reactions : The hydroxymethyl group allows for nucleophilic substitutions with amines or thiols.
Biological Research
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents.
- Antiandrogenic Effects : Investigations into its interaction with androgen receptors show promise for therapeutic applications in hormone-sensitive conditions, such as certain cancers .
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate for drug development. Its unique structure may facilitate the design of novel therapeutics targeting specific biological pathways.
Case Study 1: Antimicrobial Activity
In a recent study focusing on the antimicrobial properties of imidazolidine derivatives, this compound demonstrated significant inhibition against various bacterial strains. The results indicated that modifications to the imidazolidine structure could enhance activity against resistant strains.
Case Study 2: Antiandrogenic Effects
Another research investigation evaluated the compound's binding affinity to androgen receptors. In vitro assays revealed that it could effectively modulate androgen receptor activity, suggesting potential applications in treating hormone-sensitive cancers.
Mechanism of Action
The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hydantoin derivatives are highly tunable via substitution at the 5-position. Key structural analogues and their functional differences are summarized below:
Pharmacological and Functional Comparisons
- Anticancer Activity: 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione (): Dual-targets Tankyrase 1/2 with binding free energies of -43.88 kcal/mol (TNKS-1) and -30.79 kcal/mol (TNKS-2). Its quinazolinyl substituent enables π-π stacking and hydrophobic interactions, critical for enzyme inhibition .
- UV Protection: 5-Benzylideneimidazolidine-2,4-dione derivatives (): Exhibit UVA/UVB absorption with photoprotective parameters (e.g., UVA PF = 6.83 ± 0.05). Substituents like methoxy or allylidene enhance conjugation and photostability .
Hypoglycemic Activity :
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Inhibits aldose reductase and addresses diabetic complications. The sulfonyl group enhances enzyme binding via polar interactions .
- Hydroxymethyl analogue : The hydroxyl group may engage in hydrogen bonding with residues in hypoglycemic targets, though its smaller size compared to sulfonyl groups could reduce potency.
Chemical Reactivity and Stability
Electrophilic Reactivity :
- Thermodynamic Stability: Rigid substituents (e.g., trifluoromethyl , quinazolinyl ) reduce conformational flexibility, enhancing thermal stability.
Tables of Comparative Data
Table 2: Physicochemical Properties
Biological Activity
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione, with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
The compound is primarily investigated for its role as an enzyme inhibitor , specifically targeting Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These enzymes are crucial in various cellular processes, including Wnt signaling and telomere maintenance. The inhibition of these enzymes can lead to significant changes in cell proliferation and differentiation pathways.
Target Enzymes
- Tankyrase 1 (TNKS-1)
- Tankyrase 2 (TNKS-2)
Mode of Action
This compound binds to the catalytic domain of TNKS enzymes, inhibiting their activity. This binding prevents the poly-ADP-ribosylation of target proteins, which is essential for various signaling pathways.
Biochemical Pathways Affected
The compound's action disrupts the Wnt signaling pathway, which plays a vital role in cellular processes such as:
- Cell proliferation
- Differentiation
- Apoptosis
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities, including:
- Antiandrogenic effects : It may influence androgen receptor pathways, thus impacting hormone-related processes.
- Antimicrobial properties : Similar compounds have shown antibacterial and antifungal activities, suggesting therapeutic potential for infections.
Case Studies
- Inhibition Studies : A study highlighted that compounds with similar imidazolidine structures showed significant inhibitory effects on lymphocyte-expressed perforin. The results indicated that derivatives of imidazolidine could prevent pore formation in target cells at low concentrations (≤2.5 μM), showcasing potential for therapeutic applications in immune modulation .
- Cardiovascular Effects : Another investigation into related imidazolidinic compounds revealed that certain derivatives induced hypotension and bradycardia through endothelial muscarinic receptor activation and nitric oxide release, suggesting cardiovascular implications .
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylimidazolidine-2,4-dione | Methyl group instead of hydroxymethyl | Anti-inflammatory properties |
| 5-(4-Methoxyphenyl)imidazolidine-2,4-dione | Methoxy group; increased lipophilicity | Antimicrobial activity |
| 5-[3-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | Different positioning of hydroxymethyl | Potentially different receptor binding |
| This compound | Hydroxymethyl group enhances reactivity | Antiandrogenic effects; enzyme inhibition |
Q & A
Q. Why do crystallographic data sometimes deviate from computational predictions?
- Dynamic effects : X-ray structures represent static snapshots, whereas DFT models assume ideal geometries.
- Solvent inclusion : Unaccounted solvent molecules in crystal lattices (e.g., DMSO) distort predicted bond lengths .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
